1-(2-Bromo-4-nitrophenyl)piperidin-4-ol
CAS No.: 1072944-61-6
Cat. No.: VC2553750
Molecular Formula: C11H13BrN2O3
Molecular Weight: 301.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1072944-61-6 |
|---|---|
| Molecular Formula | C11H13BrN2O3 |
| Molecular Weight | 301.14 g/mol |
| IUPAC Name | 1-(2-bromo-4-nitrophenyl)piperidin-4-ol |
| Standard InChI | InChI=1S/C11H13BrN2O3/c12-10-7-8(14(16)17)1-2-11(10)13-5-3-9(15)4-6-13/h1-2,7,9,15H,3-6H2 |
| Standard InChI Key | YOMKNXAARQAXFZ-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1O)C2=C(C=C(C=C2)[N+](=O)[O-])Br |
| Canonical SMILES | C1CN(CCC1O)C2=C(C=C(C=C2)[N+](=O)[O-])Br |
Introduction
Chemical Identity and Structural Characteristics
1-(2-Bromo-4-nitrophenyl)piperidin-4-ol is an organobromide compound with the molecular formula C₁₁H₁₃BrN₂O₃ and a molecular weight of 301.14 g/mol. The compound features a piperidine ring substituted with a brominated and nitro-substituted phenyl group, which contributes significantly to its chemical reactivity and potential applications in various fields.
The structure comprises several key functional groups:
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A piperidine ring with a hydroxyl group at the 4-position
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A phenyl ring with bromine at the 2-position
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A nitro group at the 4-position of the phenyl ring
Table 1 summarizes the key identifiers and structural parameters of 1-(2-Bromo-4-nitrophenyl)piperidin-4-ol:
| Parameter | Value |
|---|---|
| CAS Number | 1072944-61-6 |
| Molecular Formula | C₁₁H₁₃BrN₂O₃ |
| Molecular Weight | 301.14 g/mol |
| IUPAC Name | 1-(2-bromo-4-nitrophenyl)piperidin-4-ol |
| Standard InChI | InChI=1S/C11H13BrN2O3/c12-10-7-8(14(16)17)1-2-11(10)13-5-3-9(15)4-6-13/h1-2,7,9,15H,3-6H2 |
| Standard InChIKey | YOMKNXAARQAXFZ-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1O)C2=C(C=C(C=C2)N+[O-])Br |
Physical and Chemical Properties
1-(2-Bromo-4-nitrophenyl)piperidin-4-ol exhibits distinct physical and chemical properties that make it relevant for various applications. The compound is stable under standard laboratory conditions but may undergo decomposition under extreme pH conditions or high temperatures.
Reactivity Profile
The presence of the bromine and nitro groups in 1-(2-Bromo-4-nitrophenyl)piperidin-4-ol significantly enhances its reactivity and binding affinity toward various enzymes or receptors. This interaction capability can lead to the inhibition or activation of specific biochemical pathways, making it a candidate for pharmacological studies.
The compound contains multiple reactive sites that can participate in various chemical transformations:
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The hydroxyl group at the 4-position of the piperidine ring can undergo esterification, oxidation, or substitution reactions
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The bromine atom serves as an excellent leaving group, facilitating nucleophilic aromatic substitution reactions
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The nitro group can undergo reduction to form an amine, which opens pathways for further functionalization
Synthetic Methodologies
The synthesis of 1-(2-Bromo-4-nitrophenyl)piperidin-4-ol typically involves multi-step organic reactions. While the search results don't provide a specific synthetic route for this exact compound, information about related compounds suggests potential approaches.
Based on the synthesis of similar compounds, a potential synthetic route might involve:
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Bromination of 4-nitroaniline to produce 2-bromo-4-nitroaniline
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Nucleophilic substitution reaction of this intermediate with piperidin-4-ol under controlled conditions to form the final product
Reaction conditions such as temperature, solvent choice, and concentration are critical factors that can significantly influence the yield and purity of the final product.
Structural Relationship to Similar Compounds
To better understand 1-(2-Bromo-4-nitrophenyl)piperidin-4-ol, it is helpful to examine structurally related compounds. The search results mention several related compounds that share similar structural features:
Comparison with 1-(4-Nitrophenyl)piperidin-4-ol
1-(4-Nitrophenyl)piperidin-4-ol (CAS: 613768) is a closely related compound that lacks the bromine atom at the 2-position . This structural difference would likely result in distinct reactivity patterns and potentially different biological activities.
Comparison with 4-(4-Bromophenyl)piperidin-4-ol
4-(4-Bromophenyl)piperidin-4-ol (CAS: 57988-58-6) represents another structural analog where the position of the bromine atom and the connection to the piperidine ring differ . These positional isomers can exhibit different physical properties and chemical behaviors.
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